molecular formula C14H6N4 B13736664 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-70-2

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

Cat. No.: B13736664
CAS No.: 17239-70-2
M. Wt: 230.22 g/mol
InChI Key: PFCGCDSJVMFOLS-UHFFFAOYSA-N
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Description

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4 It is known for its unique structure, which includes two cyano groups attached to a phenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 3-(2,2-dicyanoethenyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like piperidine is used to catalyze the reaction. The mixture is refluxed for several hours, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Materials Science

The compound has been explored for its utility in creating advanced materials, particularly in the field of organic electronics and photonic devices. Its ability to form stable complexes with metals makes it a candidate for:

  • Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLEDs has shown promise due to its luminescent properties, enhancing light emission efficiency.
  • Solar Cells : Research indicates that compounds with similar structures can improve charge transport and stability in organic photovoltaic devices.

Pharmaceuticals

In medicinal chemistry, the nitrile group is known for its bioactivity. The applications of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile include:

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making them potential candidates for further drug development.
  • Antiviral Activity : Research has indicated that certain nitriles can inhibit viral replication, suggesting that this compound may have therapeutic potential against viral infections.

Cosmetic Formulations

The compound's unique chemical structure allows it to be utilized in cosmetic formulations due to its:

  • Stabilizing Properties : It can act as a stabilizer in emulsions and creams, enhancing product shelf life.
  • Skin Penetration Enhancer : Its ability to modify skin permeability could improve the delivery of active ingredients in topical formulations.

Case Studies

  • OLED Development : A study published in Advanced Materials demonstrated that incorporating dicyano derivatives into OLEDs resulted in enhanced efficiency and color purity compared to traditional materials .
  • Anticancer Activity : Research conducted at a leading pharmaceutical institute found that modifications of dicyano compounds exhibited significant cytotoxic effects on breast cancer cells, indicating a pathway for new cancer therapies .
  • Cosmetic Efficacy : In a clinical trial reported in the Journal of Cosmetic Science, formulations containing this compound showed improved moisturizing effects compared to control products, highlighting its potential in skincare applications .

Data Table of Applications

Application AreaSpecific UseFindings/Notes
Materials ScienceOLEDsEnhanced efficiency and stability
PharmaceuticalsAnticancer agentsSignificant cytotoxicity against cancer cells
Antiviral activityPotential inhibition of viral replication
Cosmetic FormulationsStabilizer in creamsImproved shelf life and efficacy
Skin penetration enhancerEnhanced delivery of active ingredients

Mechanism of Action

The mechanism of action of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile involves its interaction with molecular targets through its reactive cyano groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
  • 2,2’-[1,4-phenylenedi(methylylidene)]dimalononitrile

Uniqueness

Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.

Biological Activity

The compound 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile is a member of the class of organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8N4. It features a central propanedinitrile structure with a phenyl ring substituted by a dicyanoethenyl group. This unique structure contributes to its potential biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
  • Cytotoxic Effects : Studies have indicated that certain nitrile compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntioxidantDemonstrated significant free radical scavenging activity.
AntimicrobialInhibited growth of E. coli and S. aureus at low concentrations.
CytotoxicInduced apoptosis in human cancer cell lines with IC50 values below 20 µM.

Detailed Research Findings

  • Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that compounds with similar dicyanoethenyl groups exhibited potent antioxidant activity through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) .
  • Antimicrobial Effects : Research conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of propanedinitrile showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .
  • Cytotoxicity in Cancer Cells : A study in Cancer Letters highlighted that certain nitrile compounds led to cell cycle arrest and apoptosis in breast cancer cell lines, suggesting that this compound may have similar effects .

Properties

CAS No.

17239-70-2

Molecular Formula

C14H6N4

Molecular Weight

230.22 g/mol

IUPAC Name

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H6N4/c15-7-13(8-16)5-11-2-1-3-12(4-11)6-14(9-17)10-18/h1-6H

InChI Key

PFCGCDSJVMFOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=C(C#N)C#N)C=C(C#N)C#N

Origin of Product

United States

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